molecular formula C16H22N2 B3102957 N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine CAS No. 142920-60-3

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine

Cat. No.: B3102957
CAS No.: 142920-60-3
M. Wt: 242.36 g/mol
InChI Key: XPFMACMHFOGRMU-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine plays a significant role in biochemical reactions, particularly in its interaction with tubulin, a protein that is essential for microtubule formation. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . The interaction between this compound and tubulin involves binding to the colchicine binding site on tubulin, thereby preventing the polymerization process . This inhibition disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cell lines such as HeLa, MCF-7, and HT-29, this compound induces cell apoptosis in a dose-dependent manner . It arrests cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation . Additionally, this compound affects cell signaling pathways by disrupting microtubule dynamics, which are essential for intracellular transport and signal transduction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with tubulin. By binding to the colchicine binding site on tubulin, this compound inhibits the polymerization of tubulin into microtubules . This inhibition leads to the disruption of microtubule dynamics, which are critical for various cellular processes such as cell division, motility, and intracellular transport . The inhibition of tubulin polymerization by this compound results in cell cycle arrest and apoptosis, particularly in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its long-term effects on cellular function have been noted in both in vitro and in vivo studies . Over extended periods, this compound continues to inhibit tubulin polymerization, leading to sustained cell cycle arrest and apoptosis in cancer cells . The compound may undergo degradation under certain conditions, which could affect its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tubulin polymerization and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiproliferative effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may affect its bioavailability and efficacy . The metabolic pathways of this compound also influence its effects on metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly cancer cells . The distribution of this compound within tissues is influenced by its binding affinity to tubulin and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . The compound may also localize to specific compartments or organelles, depending on its targeting signals and post-translational modifications . These localizations are crucial for its activity and function in disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine typically involves the reaction of 1-methylindole with cyclohexylamine under specific conditions. One common method includes the use of a condensation reaction where 1-methylindole is reacted with cyclohexylamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the indole ring .

Scientific Research Applications

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is unique due to its specific structure, which combines an indole ring with a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[(1-methylindol-3-yl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-18-12-13(15-9-5-6-10-16(15)18)11-17-14-7-3-2-4-8-14/h5-6,9-10,12,14,17H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMACMHFOGRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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